molecular formula C13H23N B11903434 Octahydrospiro[indene-1,4'-piperidine]

Octahydrospiro[indene-1,4'-piperidine]

Cat. No.: B11903434
M. Wt: 193.33 g/mol
InChI Key: DMKZAPSEZDOLSZ-UHFFFAOYSA-N
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Description

Octahydrospiro[indene-1,4'-piperidine] (CAS: 33042-66-9) is a bicyclic spiro compound characterized by a fused indene and piperidine ring system. Its molecular formula is C₁₃H₁₅N, with a molecular weight of 185.26 g/mol . The InChI key (1S/C13H15N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-6,14H,7-10H2) confirms its spirocyclic architecture, where the indene and piperidine moieties share a single carbon atom. This structural rigidity makes it a valuable scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors and viral enzymes .

Properties

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

spiro[1,2,3a,4,5,6,7,7a-octahydroindene-3,4'-piperidine]

InChI

InChI=1S/C13H23N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h11-12,14H,1-10H2

InChI Key

DMKZAPSEZDOLSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCC23CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydrospiro[indene-1,4’-piperidine] typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indene derivatives with piperidine in the presence of a catalyst can yield the desired spiro compound .

Industrial Production Methods

Industrial production methods for octahydrospiro[indene-1,4’-piperidine] often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of octahydrospiro[indene-1,4’-piperidine] involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing pain perception and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of Octahydrospiro[indene-1,4'-piperidine], highlighting structural modifications, physicochemical properties, and applications:

Compound Key Modifications Molecular Weight (g/mol) Key Properties/Applications References
Octahydrospiro[indene-1,4'-piperidine] Parent structure 185.26 Rigid spirocyclic core; foundational scaffold for drug discovery.
6-Chloro-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine] Chloro and methyl substituents 226.73 (C₁₄H₁₇ClN) Enhanced lipophilicity; acute oral toxicity (LD₅₀ > 300 mg/kg). Requires strict safety protocols.
Spiro[indene-1,4'-piperidine] hydrochloride Hydrochloride salt form 221.73 (C₁₃H₁₆ClN) Improved aqueous solubility; used in industrial-scale synthesis (99% purity, 25 kg/drum).
1’-[(1-Methylcyclohexyl)carbonyl] derivative (JS-160-1.3) Methylcyclohexyl carbonyl group 343.23 (C₂₁H₃₀N₂O₂) Low synthetic yield (8%); explored as hepatitis C virus (HCV) inhibitor.
tert-butyl (R)-3-(2-acetamidopropan-2-yl)-5-methyl-6-(piperidin-1-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate Boc-protected, acetamido, and piperidinyl groups 483.35 (C₂₉H₄₅N₃O₃) High complexity; NMR-confirmed stereochemistry; used in kinase inhibitor research.

Structural and Functional Differences

  • Halogenation Effects : The addition of a chlorine atom in 6-Chloro-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine] increases molecular weight by ~41.5 g/mol compared to the parent compound. This modification enhances lipophilicity (logP ~3.2), favoring blood-brain barrier penetration but introducing acute toxicity risks (oral LD₅₀ category 4) .
  • Salt Forms : Hydrochloride derivatives (e.g., CAS 137730-67-7) exhibit improved solubility in polar solvents, critical for formulation in injectable drugs. Industrial-grade availability (99% purity) underscores their commercial viability .
  • Synthetic Challenges : Derivatives like JS-160-1.3 require high-pressure conditions (220 psi, 125°C) but yield only 8%, reflecting instability of the methylcyclohexyl carbonyl group under reaction conditions .

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